3-Chloropent-2-en-1-amine
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Overview
Description
3-Chloropent-2-en-1-amine is an organic compound with the molecular formula C5H10ClN It is a chlorinated amine with a double bond in its structure, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloropent-2-en-1-amine can be synthesized through several methods. One common approach involves the allylation of amines with commercially available 1,3-dichloropropene isomers . This method allows for the preparation of both trans- and cis-allylamines. The reaction typically involves the use of Grignard reagents and iron-catalyzed cross-coupling .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloropent-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Addition Reactions: The double bond in the compound can participate in addition reactions.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Addition: Hydrogenation reactions can be carried out using palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amine group.
Major Products Formed
Substitution: Products include azides or nitriles.
Addition: Hydrogenated amines.
Oxidation: Oxidized amine derivatives.
Scientific Research Applications
3-Chloropent-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Chloropent-2-en-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in nucleophilic substitution reactions. The double bond in its structure also enables it to undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloropent-2-ene
- 2-Methyl-3-chlorobut-1-ene
- 3-Methyl-3-chlorobut-1-ene
Uniqueness
3-Chloropent-2-en-1-amine is unique due to the presence of both a chlorine atom and an amine group in its structure, along with a double bond. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
918871-72-4 |
---|---|
Molecular Formula |
C5H10ClN |
Molecular Weight |
119.59 g/mol |
IUPAC Name |
3-chloropent-2-en-1-amine |
InChI |
InChI=1S/C5H10ClN/c1-2-5(6)3-4-7/h3H,2,4,7H2,1H3 |
InChI Key |
QQBZCWWMMFBNTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCN)Cl |
Origin of Product |
United States |
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